VLX600 vs. Deferoxamine (DFO): >300-fold Differential Potency in 3-D Multicellular Tumor Spheroids (MCTS)
In a direct head-to-head comparison using HCT116 and HT-29 colon carcinoma multicellular tumor spheroids (MCTS), VLX600 markedly reduced spheroid viability at low micromolar concentrations, whereas the classical iron chelator deferoxamine (DFO) showed no detectable activity even at concentrations exceeding 300 µM [1]. Ciclopirox (CPX) and Triapine reduced MCTS viability but with considerably lower potency compared with VLX600 [1]. In HT-29 spheroids, only VLX600 and higher concentrations of Triapine were effective, while DFO remained completely inactive [1]. This differential is attributed to VLX600's high lipophilicity (logD₇.₄ > +2.8 enabling tissue penetration) versus DFO's extreme hydrophilicity (logP ≈ −2.75) [1][2].
| Evidence Dimension | Cytotoxic potency in 3-D multicellular tumor spheroids (MCTS) |
|---|---|
| Target Compound Data | VLX600: active at ~6 µM; induces central necrosis, loss of clonogenicity, and active caspase-3 in HCT116 MCTS |
| Comparator Or Baseline | Deferoxamine (DFO): no detectable activity at >300 µM in HT-29 MCTS; Triapine: active but with considerably lower potency; Ciclopirox (CPX): reduced pHF to lower degree than VLX600 |
| Quantified Difference | DFO inactive at concentrations >50× the active VLX600 concentration; VLX600 > Triapine > CPX ≫ DFO in MCTS potency rank order |
| Conditions | HCT116 and HT-29 colon carcinoma MCTS; GFP viability surrogate; pHF (pimonidazole hydrochloride fluorescence) hypoxia marker; 6 h compound exposure |
Why This Matters
Demonstrates that VLX600 uniquely penetrates and kills cells in the hypoxic, quiescent cores of solid tumor models where DFO — the most clinically established iron chelator — is completely inert, making generic iron chelator substitution invalid for 3-D tumor contexts.
- [1] Fryknäs M, Zhang X, Bremberg U, et al. Iron chelators target both proliferating and quiescent cancer cells. Scientific Reports. 2016;6:38343. View Source
- [2] Pósa V, Federa A, Cseh K, et al. A Comparative Study on the Complexation of the Anticancer Iron Chelator VLX600 with Essential Metal Ions. Inorganic Chemistry. 2024;63(5):2401–2417. View Source
